1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine

Description

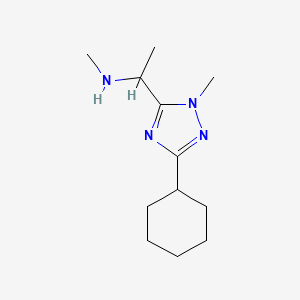

This compound features a 1,2,4-triazole core substituted with a cyclohexyl group at position 3 and a methyl group at position 1. An ethylamine side chain, modified with a methyl group on the nitrogen, extends from position 5 of the triazole ring. The cyclohexyl substituent confers significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Properties

Molecular Formula |

C12H22N4 |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine |

InChI |

InChI=1S/C12H22N4/c1-9(13-2)12-14-11(15-16(12)3)10-7-5-4-6-8-10/h9-10,13H,4-8H2,1-3H3 |

InChI Key |

KJIJQYILGYRGIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NN1C)C2CCCCC2)NC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Formamidines or Similar Precursors

One prominent method involves cyclization of hydrazides with formamidines or analogous compounds. For instance, the synthesis of 1,2,4-triazoles often employs hydrazide derivatives reacting with suitable carbon sources under acidic or basic conditions to induce ring closure.

- Hydrazide derivatives derived from cyclohexyl acyl chlorides undergo cyclization with amidines to form the 1,2,4-triazole ring. This process is supported by patent CN110343050A, which describes the synthesis of aromatic compounds with triazole rings via such cyclizations.

Construction viaTriazole Formation from Hydrazines and Carboxylic Acids

Another route involves the condensation of hydrazines with carboxylic acids or their derivatives, followed by cyclization:

Hydrazine derivative + cyclohexyl acyl chloride → hydrazide intermediate

Hydrazide + appropriate cyclization reagent → 1,2,4-triazole core

This method is supported by literature on the synthesis of substituted triazoles through hydrazide intermediates.

Functionalization at the 5-Position

The substitution at the 5-position (attachment of the cyclohexyl group) can be achieved through:

Nucleophilic Aromatic Substitution

- Starting from a 5-chlorinated or brominated triazole intermediate, nucleophilic substitution with cyclohexylamine or cyclohexyl derivatives introduces the cyclohexyl group.

Cross-Coupling Reactions

- Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the cyclohexyl moiety to the triazole ring, especially if halogenated intermediates are available.

Introduction of the N-Methylaminoethyl Side Chain

The side chain, N-methylethan-1-amine , can be synthesized via:

Alkylation of Ethanolamine Derivatives

- Ethanolamine undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions to produce N-methylethan-1-amine.

Reductive Amination

- Alternatively, reductive amination of acetaldehyde with methylamine provides N-methylethan-1-amine, which can then be coupled to the triazole core through nucleophilic substitution or amide bond formation.

Final Coupling to Form the Target Compound

The final step involves linking the N-methylethan-1-amine to the triazole core:

- Amide or amine coupling reactions are typical, often facilitated by activating agents like carbodiimides (e.g., EDC or DCC) if carboxylic functionalities are involved, or via direct nucleophilic substitution if suitable leaving groups are present on the triazole.

Data Supporting the Synthesis

| Step | Methodology | Key Reagents | Conditions | References |

|---|---|---|---|---|

| 1 | Cyclization of hydrazides | Hydrazides, amidines | Acidic/basic, reflux | CN110343050A |

| 2 | Halogenation of triazole | N-Halosuccinimides | Room temperature | Patent WO2018005586A1 |

| 3 | Cyclohexyl substitution | Cyclohexylamine derivatives | Nucleophilic substitution | Patent CN110343050A |

| 4 | Side chain synthesis | Methylamine, ethanolamine | Methylation, reductive amination | Standard organic synthesis |

Notes and Considerations

- Reaction Conditions : Typically involve reflux temperatures (80–120°C), inert atmospheres (nitrogen or argon), and purification via chromatography or recrystallization.

- Yield Optimization : Use of catalytic systems (Pd catalysts) and optimized solvents (dimethylformamide, ethanol) enhances yields.

- Safety : Handling of halogenating agents and methylating reagents requires appropriate precautions.

Chemical Reactions Analysis

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The triazole ring can be reduced to form a dihydrotriazole using reducing agents like lithium aluminum hydride.

Substitution: The cyclohexyl group can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts such as palladium on carbon, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

- Molecular Formula : C₈H₁₄N₄

- Key Differences: Cyclopropyl replaces cyclohexyl. The smaller ring reduces steric bulk and lipophilicity (clogP ~1.2 vs.

- Applications: Not explicitly stated, but cyclopropyl groups are common in bioactive compounds due to metabolic stability.

2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine

- Molecular Formula : C₉H₁₈N₄

- Key Differences : Isopropyl substituent at position 3. This branched alkyl group balances lipophilicity (clogP ~2.8) and steric effects, favoring interactions with hydrophobic protein pockets .

- Synthetic Relevance : Likely synthesized via reductive amination, similar to methods in .

3-Cyclohexyl-1H-1,2,4-triazol-5-amine

Variations in the Amine Side Chain

1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine

- Molecular Formula : C₁₂H₂₂N₄ (CAS 1342979-10-5)

- Key Differences : Propan-2-amine replaces N-methylethan-1-amine. The longer chain may enhance flexibility and hydrogen-bonding capacity, influencing target engagement .

(1S)-1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Functional Group Additions or Replacements

N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

- Molecular Formula : C₁₂H₁₀ClN₅

- Key Differences : Aromatic pyridinyl and chlorophenyl groups replace cyclohexyl and alkylamine. These electron-withdrawing groups enhance π-π stacking and polar interactions, often seen in anticancer agents .

1-Methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]-1H-1,2,4-triazol-5-amine

Comparative Data Table

| Compound Name | Molecular Formula | Substituent (Triazole) | Amine Side Chain | Key Properties/Applications |

|---|---|---|---|---|

| 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine | C₁₂H₂₂N₄ | Cyclohexyl, Methyl | N-Methylethanamine | High lipophilicity; agrochemical potential |

| 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | C₈H₁₄N₄ | Cyclopropyl, Methyl | Ethanamine | Improved solubility; metabolic stability |

| 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine | C₉H₁₈N₄ | Isopropyl, Methyl | N-Methylethanamine | Balanced logP; hydrophobic interactions |

| N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine | C₁₂H₁₀ClN₅ | Pyridinyl, Chlorophenyl | None (direct aryl amine) | Anticancer activity; π-π stacking |

| 1-Methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]-1H-1,2,4-triazol-5-amine | C₇H₁₁N₇ | Methyl (dual triazole) | Methylene-linked amine | Dual-targeting potential |

Biological Activity

1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a compound that features a triazole ring, a cyclohexyl group, and an amine moiety. This structural configuration suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's molecular formula is C12H22N4, with a molecular weight of 222.33 g/mol.

Structural Characteristics

The unique combination of functional groups in this compound contributes to its biological activity:

- Triazole Ring : Known for its ability to interact with various biological targets, including enzymes and receptors.

- Cyclohexyl Group : Enhances lipophilicity, potentially facilitating membrane penetration.

- Amine Group : Capable of forming hydrogen bonds with biological macromolecules, influencing their activity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The triazole moiety can inhibit enzymes through competitive inhibition or by altering enzyme conformation.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Biological Activity Overview

Research indicates that triazole derivatives exhibit diverse biological activities, including:

- Antifungal Properties : Triazoles are well-known antifungal agents, and preliminary studies suggest that this compound may share similar properties.

- Antibacterial Activity : The compound's structure may confer antibacterial properties against various pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(3-Cyclohexyl-1-methyltriazol)-propanamine | Structure | Similar triazole core; used in medicinal chemistry |

| 2-(4-Cyclohexylthiazol)-ethanamine | Structure | Contains a thiazole ring; different biological activity profile |

| 5-(phenylethynyl)-triazole | Structure | Exhibits distinct antifungal properties; lacks cyclohexane group |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Antimicrobial Activity : In vitro assays demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound remains to be fully characterized but shows promise based on structural similarities to known active compounds .

- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that the compound may inhibit cancer cell proliferation in certain tumor models. Further investigations are necessary to elucidate the exact mechanisms involved and the potential therapeutic applications in oncology .

Q & A

What are the standard spectroscopic techniques for characterizing 1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine, and how are they applied?

Level: Basic

Methodological Answer:

Characterization typically employs Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy to identify functional groups. For example:

- ¹H/¹³C NMR resolves substituent positions on the triazole ring and cyclohexyl group, with methyl protons appearing as singlets (δ 2.5–3.5 ppm) and cyclohexyl protons as multiplet clusters (δ 1.0–2.0 ppm) .

- High-Resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- IR detects N-H stretches (~3200 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

What synthetic strategies are employed for introducing the cyclohexyl group into triazole derivatives like this compound?

Level: Basic

Methodological Answer:

The cyclohexyl group is introduced via cyclocondensation or alkylation :

- Cyclocondensation : Reacting cyclohexylcarboxamide with hydrazine derivatives under reflux (e.g., in ethanol at 80°C) to form the triazole core .

- Post-functionalization : Alkylating pre-formed triazoles (e.g., using cyclohexyl halides) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) at 60–80°C .

Optimization : Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity significantly impact yield (70–85%) .

How can computational methods like Density Functional Theory (DFT) aid in predicting the reactivity and stability of this compound?

Level: Advanced

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:

- Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic sites (e.g., amine group reactivity) .

- Thermodynamic Properties : Predicts stability via Gibbs free energy (ΔG) and enthalpy (ΔH) at varying temperatures .

- HOMO-LUMO Gaps : Correlates with kinetic stability (e.g., gaps >4 eV suggest low reactivity) .

Validation : Compare computed NMR shifts with experimental data; deviations >0.5 ppm may indicate solvation effects .

What experimental approaches are used to determine the crystal structure of this compound, and what challenges arise?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard:

- Crystallization : Slow evaporation from DCM/hexane mixtures at 4°C .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL (for H-bonding networks) or SHELXS (for heavy atom frameworks) .

Challenges : - Twinning or disorder in the cyclohexyl group requires iterative refinement with restraints .

- Low-resolution data (<1.0 Å) complicates hydrogen atom placement .

How can researchers address low yields (<50%) in the final alkylation step of the synthesis?

Level: Advanced

Methodological Answer:

Optimization strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .

- Solvent Effects : Switch to DMSO or DMF to stabilize transition states .

- Temperature Control : Gradual heating (40°C → 80°C) minimizes side reactions .

Case Study : Replacing K₂CO₃ with Cs₂CO₃ increased yields from 45% to 72% in analogous triazole alkylations .

How should researchers design assays to evaluate the compound’s bioactivity against enzyme targets?

Level: Advanced

Methodological Answer:

Stepwise Approach :

Target Selection : Prioritize kinases or cytochrome P450s (common triazole targets) .

Inhibition Assays : Use fluorescence-based (e.g., ATPase-Glo™) or colorimetric (e.g., pNPP hydrolysis) methods .

Dose-Response Curves : Calculate IC₅₀ values with 8–12 concentration points (n ≥ 3 replicates) .

Controls : Include positive (staurosporine) and vehicle (DMSO) controls to validate results .

How can discrepancies between theoretical and experimental NMR shifts be resolved?

Level: Advanced

Methodological Answer:

Root Causes :

- Solvent effects (implicit vs. explicit models in DFT) .

- Conformational flexibility (e.g., cyclohexyl chair vs. boat interconversion) .

Mitigation : - Use PCM (Polarizable Continuum Model) in DFT to simulate solvent environments .

- Perform variable-temperature NMR to identify dynamic effects .

What strategies identify key functional groups affecting the compound’s bioactivity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., aryl) or methylamine groups .

- Pharmacophore Mapping : Use docking (AutoDock Vina) to identify critical interactions (e.g., H-bonds with kinase hinge regions) .

Data Analysis : Correlate logP (lipophilicity) with cellular permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.